(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification
The systematic nomenclature of (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex bicyclic structures. The International Union of Pure and Applied Chemistry name systematically describes the molecule as (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate, with the hydrochloride designation indicating the presence of a chloride counterion. This nomenclature system precisely identifies the bicyclic core structure, the substitution pattern, and the ester linkage that connects the two major molecular fragments.
The molecular formula is established as C₂₂H₃₂ClNO₃, with a molecular weight of 393.95 grams per mole. The compound belongs to the chemical classification of azabicyclic esters, specifically featuring a 3-azabicyclo[3.3.1]nonane core structure that serves as the scaffold for the ester functionality. The systematic classification places this compound within the broader category of tertiary amine hydrochloride salts, where the nitrogen atom is incorporated into a bicyclic ring system and bears a methyl substituent.
Molecular Geometry of the 3-Azabicyclo[3.3.1]nonane Core Structure
The 3-azabicyclo[3.3.1]nonane core structure represents a distinctive bridged bicyclic system characterized by two six-membered rings that share a common carbon-carbon bond. This bicyclic framework adopts a chair-chair conformation, where both six-membered rings assume chair conformations that minimize steric interactions and achieve optimal bond angles. The nitrogen atom is positioned at the bridgehead location, creating a rigid three-dimensional scaffold that significantly influences the overall molecular geometry.
Structural analysis reveals that the bicyclic ring system maintains a relatively rigid conformation due to the bridging arrangement. The 3-azabicyclo[3.3.1]nonane scaffold exhibits specific geometric parameters that are characteristic of this ring system, including defined bond angles and distances that contribute to the overall stability of the molecule. The nitrogen atom in the bridge position creates a unique spatial arrangement that affects the positioning of substituents attached to the ring system.
The methyl substituent on the nitrogen atom occupies an equatorial-like position relative to the bicyclic framework, minimizing steric hindrance with the ring system. This positioning is energetically favorable and contributes to the stability of the overall molecular conformation. The carbon atom at position 9 of the bicyclic system serves as the attachment point for the ester group, with the ester oxygen positioned to allow optimal orbital overlap for the carbonyl functionality.
Computational studies of related 3-azabicyclo[3.3.1]nonane derivatives indicate that the bicyclic core maintains consistent geometric parameters across different substitution patterns. The chair-chair conformation is preserved even with various substituents, demonstrating the inherent stability of this particular ring geometry. Bond lengths within the bicyclic system typically range from 1.54 to 1.56 angstroms for carbon-carbon bonds, while carbon-nitrogen bonds measure approximately 1.47 angstroms.
The three-dimensional arrangement of the 3-azabicyclo[3.3.1]nonane core creates distinct spatial regions for substituent attachment, with equatorial positions generally preferred over axial positions due to reduced steric interactions. This geometric preference influences the overall molecular shape and affects the compound's interaction with biological targets. The rigid nature of the bicyclic core provides a stable platform for the attached ester group, contributing to the compound's pharmacological properties.
Stereochemical Configuration Analysis of Chiral Centers
The molecular structure of (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride contains four potential stereogenic centers, with three centers being definitively defined in the molecular structure. The stereochemical complexity arises from the three-dimensional arrangement of substituents around these chiral centers, which significantly influences the compound's biological activity and physical properties.
The primary chiral center is located at the carbon atom bearing the hydroxyl group in the 2-cyclopentyl-2-hydroxy-2-phenylacetate portion of the molecule. This quaternary carbon center exhibits R or S configuration depending on the priority assignment of the four different substituents: the hydroxyl group, the phenyl ring, the cyclopentyl group, and the ester carbonyl carbon. The absolute configuration at this center is critical for determining the compound's pharmacological activity, as different enantiomers can exhibit vastly different biological effects.
Within the 3-azabicyclo[3.3.1]nonane core structure, additional stereogenic centers arise from the bridged ring system. The bicyclic nature of the scaffold creates defined stereochemical relationships between substituents, with the ester attachment point at position 9 representing another potential chiral center. The three-dimensional arrangement of the bicyclic system constrains the possible conformations and establishes specific spatial relationships between functional groups.
The compound exists as a racemic mixture, indicating the presence of both enantiomeric forms in equal proportions. However, pharmaceutical development has focused on the isolation and characterization of specific enantiomers, particularly the levorotatory form known as levophencynonate. The levorotatory enantiomer exhibits specific stereochemical configuration designated as (1R,5S) for the bicyclic core, with additional stereochemical descriptors for the ester-bearing carbon.
Table 2: Stereochemical Configuration Data
| Stereogenic Center | Configuration | Descriptor |
|---|---|---|
| Bicyclic Core Position 1 | R | (1R) |
| Bicyclic Core Position 5 | S | (5S) |
| Ester-bearing Carbon | Variable | Racemic |
| Quaternary Carbon (Acetate) | Variable | Racemic |
Crystallographic studies of related 3-azabicyclo[3.3.1]nonane derivatives demonstrate that the stereochemical configuration significantly affects the packing arrangements in the solid state. The specific spatial arrangement of substituents influences intermolecular interactions and contributes to the overall stability of different polymorphic forms. The stereochemical complexity of this compound necessitates careful analytical characterization to ensure proper identification and quality control in pharmaceutical applications.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction analysis represents a crucial technique for elucidating the solid-state structure of (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride and related compounds. Crystallographic characterization provides definitive information about molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice. Studies of similar azabicyclic compounds have revealed important structural details that contribute to understanding the three-dimensional architecture of these complex molecules.
Investigations of related 3-azabicyclo[3.3.1]nonane derivatives have demonstrated that these compounds typically crystallize in monoclinic or orthorhombic space groups. The bicyclic ring system consistently adopts the chair-chair conformation in the solid state, confirming the stability of this particular geometric arrangement. Crystal structures reveal that phenyl substituents generally occupy equatorial orientations relative to the piperidine-like ring within the bicyclic system, minimizing steric interactions and optimizing crystal packing efficiency.
X-ray powder diffraction studies have been employed to characterize different solid-state forms of related compounds, including crystalline, amorphous, and nanocrystalline phases. The technique proves particularly valuable for identifying polymorphic forms and assessing the degree of crystallinity in pharmaceutical samples. Analysis of diffraction patterns can distinguish between various solid-state modifications and provide quantitative information about phase composition in mixed samples.
Structural characterization through X-ray diffraction has revealed specific intermolecular interactions that stabilize the crystal structure. Van der Waals forces represent the primary intermolecular interactions, although weak carbon-hydrogen to oxygen hydrogen bonding may contribute to crystal stability in certain polymorphic forms. The packing arrangements typically maximize intermolecular contacts while minimizing unfavorable steric interactions between bulky substituents.
Advanced diffraction techniques, including total scattering analysis and pair distribution function methods, have been applied to characterize amorphous and partially crystalline forms of related pharmaceutical compounds. These approaches provide detailed information about local atomic arrangements and can identify the presence of nanocrystalline domains within apparently amorphous samples. The combination of direct and indirect modeling techniques enables comprehensive structural characterization of complex pharmaceutical solids.
Table 3: Crystallographic Data for Related 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound Type | Space Group | Conformation | Phenyl Orientation |
|---|---|---|---|
| Substituted 3-azabicyclononanes | Monoclinic | Chair-Chair | Equatorial |
| Diphenyl derivatives | Orthorhombic | Chair-Chair | Equatorial |
| N-acetyl derivatives | Monoclinic | Chair-Chair | Equatorial |
The application of powder diffraction analysis to pharmaceutical development has proven essential for understanding solid-state transformations during processing and storage. Changes in crystallinity, polymorphic transitions, and the formation of amorphous phases can significantly affect pharmaceutical properties including dissolution rate, stability, and bioavailability. Comprehensive crystallographic characterization therefore represents a critical component of pharmaceutical development for compounds containing the 3-azabicyclo[3.3.1]nonane scaffold.
Properties
IUPAC Name |
(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYHFFECJXLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization Strategies
The bicyclo[3.3.1]nonane scaffold is frequently constructed via intramolecular cyclization of preorganized precursors. A method reported by Figueroa et al. involves the cyclization of cyclohexanediacetic acid derivatives using acetic anhydride to form bicyclo[3.3.1]nonan-3-one intermediates. For the 3-aza variant, analogous pathways employ N-substituted cyclohexane dicarboxamides . For example, treatment of cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals with cyanide sources in alkanecarboxylic acids generates N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitriles, which can be hydrolyzed to carboxylic acids. While this method targets a smaller bicyclo[3.1.0] system, similar logic applies to [3.3.1] frameworks by extending the carbon backbone.
1,3-Dipolar Cycloaddition Approaches
1,3-Dipolar cycloaddition (1,3-DC) reactions between azomethine ylides and dipolarophiles offer stereoselective routes to azabicyclic systems. Deng et al. demonstrated the asymmetric 1,3-DC of cyclopropenes with azomethine ylides catalyzed by chiral Cu complexes to form 3-azabicyclo[3.1.0]hexanes. Adapting this to [3.3.1] systems requires larger dipolarophiles, such as cycloheptene derivatives. Computational studies at the M11/cc-pVDZ level confirm that HOMO-LUMO interactions govern regioselectivity in these reactions.
Table 1: Comparison of Azabicyclo[3.3.1]nonane Synthesis Methods
Preparation of 2-Cyclopentyl-2-Hydroxy-2-Phenylacetic Acid
Grignard Reaction-Based Synthesis
A patented route for analogous 2-cyclohexyl-2-hydroxy-2-phenylacetic acid involves condensing ethyl benzoylformate with cyclohexylmagnesium bromide, followed by hydrolysis. For the cyclopentyl variant, substituting cyclohexylmagnesium bromide with cyclopentylmagnesium bromide would yield the desired acid. However, this method faces challenges:
Reductive Amination of Mandelic Acid Derivatives
Optically active mandelic acid can be converted to 2-cyclopentyl-2-hydroxy-2-phenylacetic acid via reductive amination. A three-step process involves:
-
Protection of mandelic acid as a 2-tert-butyl-1,3-dioxolane using pivalaldehyde.
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Reaction with cyclopentanone in the presence of lithium bis(trimethylsilyl)amide (LHMDS) at −78°C.
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Reduction with NaBH₄ and acidic hydrolysis to yield the target acid. This method achieves higher enantiopurity (>98% ee) compared to Grignard approaches.
Esterification of the Bicyclic Amine with the Acetic Acid Derivative
Activation of the Carboxylic Acid
The 2-cyclopentyl-2-hydroxy-2-phenylacetic acid is activated as an acyl chloride using oxalyl chloride in benzene. Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable esterification under milder conditions.
Nucleophilic Acyl Substitution
The 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol is treated with the activated acid derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, achieving yields up to 85%. Steric hindrance from the bicyclic system necessitates prolonged reaction times (24–48 hrs).
Hydrochloride Salt Formation
Acid Treatment
The free base ester is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution at 0°C. Precipitation of the hydrochloride salt occurs immediately, with the product filtered and washed with cold ether3.
Recrystallization for Purity Enhancement
The crude hydrochloride salt is recrystallized from methanol/ethyl acetate (1:3 v/v) to achieve >99% purity. X-ray diffraction analysis confirms the salt’s ionic structure, with the protonated amine nitrogen forming a strong hydrogen bond with the chloride counterion.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 357.5 g/mol . The synthesis often involves multi-step organic reactions, including the Mannich reaction, which combines ketones, aldehydes, and ammonium salts to form substituted azabicyclo compounds .
Pharmacological Properties
2.1 Receptor Binding Affinity
Research has shown that derivatives of azabicyclo compounds exhibit significant binding affinity to various receptors, particularly muscarinic receptors. For instance, a related compound demonstrated high affinity for human M1-M5 muscarinic receptors, indicating potential as a therapeutic agent for conditions involving these pathways .
Table 1: Binding Affinity of Related Compounds
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| Compound 3 | 10-50 | M1-M5 Muscarinic |
| WC-26 | 2.58 | σ₂ Receptor |
| WC-59 | 0.82 | σ₂ Receptor |
Therapeutic Applications
3.1 Neurological Disorders
Due to its interaction with muscarinic receptors, the compound may hold promise in treating neurological disorders such as Alzheimer's disease and schizophrenia. Muscarinic antagonists can modulate neurotransmitter release and improve cognitive functions .
3.2 Antimicrobial Activity
Studies have indicated that azabicyclo compounds possess antimicrobial properties, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antibacterial efficacy against various strains .
Table 2: Antimicrobial Activity of Azabicyclo Derivatives
| Compound | Activity | Target Strains |
|---|---|---|
| 2,4-Diaryl-3-Azabicyclo[3.3.1]nonanone | High | Bacterial and Fungal |
| Unsubstituted Analog | Moderate | Limited |
Case Studies
4.1 Development of Muscarinic Antagonists
A case study involving the synthesis of a related azabicyclo compound highlighted its potential as a lead compound for drug development targeting muscarinic receptors. The study reported that structural modifications led to improved receptor selectivity and potency compared to existing drugs like carbachol .
4.2 Antimicrobial Efficacy Testing
In another study, the antimicrobial efficacy of several azabicyclo derivatives was tested against common bacterial strains such as E. coli and S. aureus. Results indicated that certain substitutions significantly increased activity, confirming the importance of chemical structure in therapeutic effectiveness .
Mechanism of Action
The compound exerts its effects primarily by antagonizing muscarinic receptors. This involves binding to the receptor sites and inhibiting the action of acetylcholine, a neurotransmitter. This inhibition can lead to various physiological effects, such as relaxation of smooth muscles and reduction of glandular secretions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Bicyclic Core Variations
- 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (): Shares the 3-azabicyclo[3.3.1]nonane core but differs in substituents: an isopropyl group at position 9 and a phenyl-hydroxyl group at position 3. Lacks the ester functionality and cyclopentyl group present in the target compound.
- Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate (): Features methoxy and phenyl substituents on the bicyclic core. Contains an ethyl ester instead of the target’s cyclopentyl-phenylacetate group.
- 1-Azabicyclo[2.2.2]octan-3-yl derivatives (): Smaller bicyclo[2.2.2]octane system reduces ring strain and alters spatial geometry. Esters in these compounds (e.g., 2-hydroxy-2,4-diphenylbut-3-ynoate) have distinct substitution patterns compared to the target’s cyclopentyl-phenylacetate.
Functional Group Analysis
- The 2-cyclopentyl-2-hydroxy-2-phenylacetate group in the target compound is unique among analogs.
- In contrast, compounds like 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one () replace the ester with a thiazolidinone ring, altering electronic properties and hydrogen-bonding capacity.
Physicochemical and Pharmacological Properties
Solubility and Stability
- The hydrochloride salt form of the target compound improves solubility compared to neutral bicyclo analogs like 9-azabicyclo[3.3.1]nonan-3-one (), which lacks ionizable groups.
- 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol () has lower predicted solubility due to its hydrophobic isopropyl and phenyl groups.
Pharmacological Implications
- Bicyclo[3.3.1]nonane derivatives often exhibit affinity for muscarinic or nicotinic acetylcholine receptors. The target’s cyclopentyl-phenylacetate group may enhance selectivity for specific subtypes, whereas smaller esters (e.g., ethyl in ) likely reduce steric interactions with receptors.
- 1-Azabicyclo[2.2.2]octane derivatives () are structurally related to quinuclidine, a known CNS-active scaffold, but their smaller ring size may limit binding to larger receptor pockets .
Analytical Comparisons
- NMR profiling () reveals that substituents on bicyclic cores (e.g., hydroxyl, ester) cause distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the cyclopentyl group would likely perturb shifts in these regions compared to phenyl- or methoxy-substituted analogs.
Tabulated Comparison of Key Compounds
Biological Activity
The compound (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate; hydrochloride is a synthetic derivative of azabicyclo compounds, which have garnered attention due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H30N2O3•HCl
- Molecular Weight : 357.5 g/mol
- CAS Number : 13962-79-3
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Research indicates that it may act as a selective modulator of acetylcholine receptors, which are crucial for cognitive functions and memory processing.
Pharmacological Effects
-
Neuroprotective Properties :
- Studies show that the compound exhibits neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
- It has been observed to enhance neuronal survival in models of Alzheimer’s disease by modulating amyloid-beta toxicity.
-
Cognitive Enhancement :
- Animal studies have demonstrated improvements in learning and memory tasks, suggesting potential applications in treating cognitive impairments.
- The compound's ability to enhance synaptic plasticity may contribute to its cognitive-enhancing effects.
-
Anti-inflammatory Activity :
- Preliminary data indicate that this compound can reduce neuroinflammation, a common feature in various neurological disorders.
- It appears to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.
Study 1: Neuroprotective Effects in Alzheimer’s Model
A study conducted on transgenic mice expressing amyloid precursor protein (APP) demonstrated that administration of (3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate significantly reduced amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Plaque Count (per mm²) | 150 ± 20 | 75 ± 15* |
| Escape Latency (seconds) | 60 ± 10 | 30 ± 5* |
*Significant difference (p < 0.05).
Study 2: Inhibition of Microglial Activation
In vitro studies using cultured microglia showed that treatment with this compound led to a reduction in the expression of inflammatory markers such as TNF-alpha and IL-6.
| Cytokine Level (pg/mL) | Control | Treatment |
|---|---|---|
| TNF-alpha | 200 ± 30 | 80 ± 10* |
| IL-6 | 150 ± 25 | 50 ± 5* |
*Significant difference (p < 0.01).
Q & A
Q. What are the established protocols for synthesizing this compound, and how do reaction conditions influence yield?
Synthesis typically involves multi-step organic reactions, including cyclization and esterification. For bicyclic azabicyclo derivatives, a common approach is the Mannich reaction or nucleophilic substitution under controlled pH and temperature. For example, cyclization steps may require anhydrous conditions at 60–80°C with catalysts like HCl or trifluoroacetic acid . Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction time. Evidence from crystallographic studies highlights the importance of protecting groups to prevent undesired side reactions .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic geometry. For example, C–Cl bond lengths (1.766 Å) and torsional angles (e.g., N1–C8–C9–Cl1 = 111.84°) are validated via SC-XRD .
- NMR : H and C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbonyl signals (δ 170–180 ppm).
- IR spectroscopy : Confirms ester (C=O stretch at ~1740 cm) and hydroxyl groups (broad peak at 3200–3600 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation from hydrochloride salts.
- Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid incompatible reagents like strong oxidizers .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) validate experimental structural data?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates bond lengths and angles, which are compared to SC-XRD data. For example:
| Parameter | SC-XRD | DFT |
|---|---|---|
| N1–C8 (Å) | 1.367 | 1.367 |
| C8=O1 (Å) | 1.224 | 1.224 |
| Cl1–C9 (Å) | 1.766 | 1.765 |
| Discrepancies >0.02 Å suggest potential crystal packing effects or solvation differences. |
Q. What strategies resolve contradictions between experimental and computational data?
- Torsional angle analysis : Compare computational conformational minima with XRD torsional values (e.g., C3–C2–C6–C16 = 179.81° vs. DFT-predicted 179.5°) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in lattice parameters .
Q. How can molecular docking predict this compound’s bioactivity?
Docking simulations (e.g., AutoDock Vina) assess binding affinity to targets like acetylcholine esterase. Key steps:
- Prepare the ligand (optimize geometry via Gaussian).
- Define active sites using crystallographic protein data (PDB ID: 4EY7).
- Score interactions using binding free energy (ΔG). For bicyclic esters, hydrophobic interactions with cyclopentyl groups often enhance binding .
Q. What experimental designs assess the compound’s stability under varying conditions?
- Thermal stability : Use TGA/DSC to monitor decomposition above 200°C.
- pH stability : Incubate in buffers (pH 1–12) and analyze via HPLC for degradation products.
- Photostability : Expose to UV light (254 nm) and track ester hydrolysis using H NMR .
Q. How do stereochemical configurations impact enantiomeric purity, and what methods validate them?
The compound’s multiple stereocenters (e.g., bicyclic bridgehead carbons) require chiral HPLC (Chiralpak IA column) or polarimetry. For example, specific rotations ([α]) > ±30° indicate high enantiomeric excess. X-ray anomalous scattering (Flack parameter) can confirm absolute configuration .
Methodological Notes
- Data Validation : Cross-reference XRD, NMR, and DFT data to confirm structural assignments.
- Synthesis Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst).
- Risk Mitigation : Include control groups in stability studies to isolate degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
